Antimicrobial Activity of PEG27-Conjugated Peptide SAAP-148 vs. PEG11 Analogue
In a comparative study of PEGylated variants of the antimicrobial peptide SAAP-148, the PEG27-conjugated peptide (SAAP-148-PEG27) exhibited distinct activity profiles compared to the PEG11-conjugated analogue (SAAP-148-PEG11) against drug-resistant bacteria. Specifically, against methicillin-resistant Staphylococcus aureus (MRSA) strain LUH14616 in 50% human plasma, the IC50 for SAAP-148-PEG27 was 322 µM (range 312-597), while the IC50 for SAAP-148-PEG11 was 292 µM (range 269-332) [1]. This demonstrates that the longer PEG27 spacer results in a modest but measurable reduction in antimicrobial potency (approximately 10.3% higher IC50) relative to the shorter PEG11 linker under identical plasma conditions. Against Escherichia coli strain LUH15117 in 50% urine, both PEG27 and PEG11 conjugates showed comparable LC99.9 values of 6.4 µM, indicating context-dependent activity differences [1].
| Evidence Dimension | Antibacterial activity (IC50 against MRSA in 50% human plasma) |
|---|---|
| Target Compound Data | SAAP-148-PEG27 conjugate: IC50 = 322 µM (312-597 µM range) |
| Comparator Or Baseline | SAAP-148-PEG11 conjugate: IC50 = 292 µM (269-332 µM range) |
| Quantified Difference | PEG27 conjugate exhibits ~10.3% higher IC50 (reduced potency) compared to PEG11 conjugate |
| Conditions | Methicillin-resistant Staphylococcus aureus (MRSA) strain LUH14616 in 50% human plasma; assay endpoint: bacterial viability |
Why This Matters
For antimicrobial peptide conjugate development, PEG linker length directly influences bioactivity; the PEG27 spacer offers reduced potency but may provide compensatory benefits in solubility or pharmacokinetics, requiring careful length optimization for target indication.
- [1] de Breij A, Riool M, Cordfunke RA, et al. The antimicrobial peptide SAAP-148 combats drug-resistant bacteria and biofilms. Sci Transl Med. 2018;10(423):eaan4044. (IC50 data from Karger Publishers Table 2: https://karger.com/view-large/14682222). View Source
